molecular formula C11H15BrO B8149240 2-Bromo-1-isobutoxy-3-methylbenzene

2-Bromo-1-isobutoxy-3-methylbenzene

Cat. No.: B8149240
M. Wt: 243.14 g/mol
InChI Key: JTXLZBFXXPNBHY-UHFFFAOYSA-N
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Description

2-Bromo-1-isobutoxy-3-methylbenzene is an organic compound with the molecular formula C11H15BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an isobutoxy group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-isobutoxy-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-isobutoxy-3-methylbenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds through the formation of a bromonium ion intermediate, which then reacts with the benzene ring to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as distillation or recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-isobutoxy-3-methylbenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of new aromatic compounds with different substituents.

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of hydrogenated benzene derivatives.

Scientific Research Applications

2-Bromo-1-isobutoxy-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Potential use in the development of bioactive compounds and studying their interactions with biological targets.

    Medicine: May serve as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-isobutoxy-3-methylbenzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can undergo further transformations to yield the final products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-isobutoxy-3-methylbenzene
  • 1-Isobutoxy-4-methylbenzene
  • 2-Iodo-1-isobutoxy-4-methylbenzene
  • 1-Fluoro-4-isobutoxy-2-methylbenzene

Uniqueness

2-Bromo-1-isobutoxy-3-methylbenzene is unique due to the specific positioning of its substituents on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The presence of both an electron-withdrawing bromine atom and an electron-donating isobutoxy group creates a unique electronic environment that can be exploited in various chemical transformations .

Properties

IUPAC Name

2-bromo-1-methyl-3-(2-methylpropoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-8(2)7-13-10-6-4-5-9(3)11(10)12/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXLZBFXXPNBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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